molecular formula C13H19NO B5836627 N-isopropyl-4-phenylbutanamide

N-isopropyl-4-phenylbutanamide

Cat. No.: B5836627
M. Wt: 205.30 g/mol
InChI Key: DPNMDWHRLSMBCM-UHFFFAOYSA-N
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Description

N-Isopropyl-4-phenylbutanamide is a synthetic organic compound characterized by its amide functional group bridging a 4-phenylbutyl chain and an isopropyl amine moiety. This structure is of significant interest in medicinal chemistry and chemical biology, particularly in the design and synthesis of novel bioactive molecules . Amides of this class often serve as key intermediates or core structures in the development of pharmacologically active agents. Researchers may utilize this compound as a building block in solid-phase peptide synthesis (SPPS) or other combinatorial chemistry techniques to create more complex molecular architectures . Its potential research applications include serving as a precursor in the synthesis of enzyme inhibitors, receptor ligands, or as a model compound in metabolic stability studies. The compound is provided as a high-purity material to ensure reliable and reproducible experimental results. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(2)14-13(15)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNMDWHRLSMBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N Isopropyl 4 Phenylbutanamide

Established and Emerging Synthetic Routes to N-isopropyl-4-phenylbutanamide

The creation of this compound can be achieved through a variety of synthetic pathways, ranging from traditional laboratory techniques to more modern, environmentally conscious methods. The choice of synthetic route often depends on factors such as desired yield, purity, scalability, and environmental impact.

Traditional Amidation Techniques for this compound Synthesis

The most conventional method for synthesizing this compound involves the formation of an amide bond between 4-phenylbutanoic acid and isopropylamine (B41738). This transformation can be accomplished through several well-established techniques.

One common approach is the activation of the carboxylic acid group of 4-phenylbutanoic acid. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride. The acyl chloride is typically prepared by treating 4-phenylbutanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-phenylbutanoyl chloride is then reacted with isopropylamine to form the desired amide. The presence of a base, such as triethylamine (B128534) or pyridine, is often required to neutralize the hydrochloric acid byproduct generated during the reaction.

Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of 4-phenylbutanoic acid with isopropylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form an active ester, which then readily reacts with the amine. This method is generally milder than the acyl chloride route and often provides high yields with fewer side products.

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound, this has led to the exploration of catalytic and green chemistry approaches that minimize waste and avoid the use of hazardous reagents.

Catalytic methods for amide bond formation are particularly attractive. For instance, certain metal or enzyme catalysts can directly promote the amidation of carboxylic acids with amines, often under milder conditions and with higher atom economy than traditional methods. While specific examples for this compound are not extensively documented in readily available literature, the general principles of catalytic amidation are applicable. These methods often involve the in situ activation of the carboxylic acid or the amine, or both, to lower the activation energy of the reaction.

Green chemistry principles also encourage the use of safer solvents and renewable starting materials. For the synthesis of this compound, this could involve replacing chlorinated solvents with more benign alternatives like ethanol (B145695) or water, where feasible.

Stereoselective Synthesis of this compound and its Chiral Analogs

The synthesis of specific stereoisomers of this compound and its chiral analogs is of significant interest, particularly for applications where stereochemistry plays a crucial role in biological activity. While this compound itself is achiral, the introduction of chiral centers into the molecule, either on the phenyl ring, the butyl chain, or the isopropyl group, necessitates stereoselective synthetic strategies.

One approach to obtaining chiral analogs involves starting with a chiral precursor. For example, a chiral derivative of 4-phenylbutanoic acid, where a substituent on the butyl chain creates a stereocenter, could be reacted with isopropylamine to yield a specific diastereomer of the corresponding this compound derivative.

Alternatively, asymmetric catalysis can be employed to introduce chirality during the synthesis. This could involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, in the synthesis of a chiral analog, a prochiral substrate could be transformed into a single enantiomer of the product through the action of a chiral catalyst. The development of such stereoselective routes is a key focus of modern organic synthesis.

Strategies for Structural Modification and this compound Derivative Design

The structural modification of this compound is a key strategy for exploring structure-activity relationships and developing new compounds with tailored properties. nih.gov These modifications can be targeted at various parts of the molecule, including the phenyl ring, the amide linkage, and the isopropyl group. yale.edu

Functionalization of the Phenyl Substituent in this compound

The phenyl ring of this compound offers a versatile platform for structural modification through the introduction of various functional groups. These modifications can significantly alter the electronic and steric properties of the molecule, potentially influencing its interactions with biological targets.

Standard electrophilic aromatic substitution reactions can be used to introduce substituents onto the phenyl ring. For example, nitration followed by reduction can introduce an amino group, which can then be further modified. Halogenation can introduce bromine or chlorine atoms, which can serve as handles for further cross-coupling reactions to introduce a wide range of other functional groups. Friedel-Crafts acylation or alkylation can also be employed to add new carbon-based substituents.

Modifications at the Amide Nitrogen and Isopropyl Moiety of this compound

Modifications at the amide nitrogen and the isopropyl group provide another avenue for creating derivatives of this compound. While direct modification of the amide nitrogen can be challenging due to its relative stability, it is possible to synthesize analogs with different N-alkyl or N-aryl groups by starting with the corresponding primary amine instead of isopropylamine in the amidation reaction. google.com

The isopropyl group itself can also be replaced with other alkyl or cycloalkyl groups to probe the steric requirements at this position. For example, using tert-butylamine (B42293) or cyclopropylamine (B47189) in the synthesis would yield the corresponding N-tert-butyl or N-cyclopropyl amides. These changes can have a significant impact on the conformation and lipophilicity of the molecule.

Furthermore, functional groups can be introduced into the isopropyl moiety, although this typically requires starting with a functionalized isopropylamine derivative. For instance, using an amino alcohol like 2-amino-1-propanol would introduce a hydroxyl group into the N-substituent. Such modifications can introduce new hydrogen bonding capabilities and alter the polarity of the molecule.

Exploration of Butanamide Backbone Derivatization for this compound Analogs

The structural modification of the butanamide backbone of this compound represents a key strategy for developing new analogs. These modifications, which include altering the length of the alkyl chain, introducing branching, and incorporating unsaturation or other functional groups, can be achieved through various synthetic methodologies. The exploration of these derivatives is primarily rooted in the synthesis of corresponding 4-phenylalkanoic acid precursors, which are subsequently activated and coupled with isopropylamine.

A foundational approach to creating analogs involves modifying the precursor, 4-phenylbutanoic acid. The synthesis of this precursor can be accomplished through methods such as the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) followed by reduction, or by the reaction of benzene with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.com Historical methods also include the Arndt-Eistert reaction for chain extension of 3-phenylpropanoic acid. google.com Once the desired substituted or modified phenylalkanoic acid is obtained, it can be converted to the corresponding N-isopropyl amide. Standard amidation procedures involve activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with isopropylamine. chemguide.co.uklibretexts.org Alternatively, direct amide formation can be catalyzed by various modern coupling agents. organic-chemistry.org

Chain Length Homologation

Altering the length of the alkyl chain, either by shortening it to a propanamide or extending it to a pentanamide (B147674) or longer, is a direct approach to backbone derivatization. For instance, an analog featuring a pentanamide backbone, N-isopropyl-5-phenylpentanamide, would be synthesized from 5-phenylpentanoic acid. The synthesis of such homologous phenylalkanoic acids can be achieved through multi-step sequences, often starting from a suitable phenyl- or benzyl-containing substrate and extending the carbon chain using classic organic reactions like the malonic ester synthesis or organocuprate addition to an α,β-unsaturated ester.

Introduction of Alkyl Branching

The introduction of alkyl groups, such as a methyl group, onto the butanamide backbone can create chiral centers and introduce steric bulk. A key precursor for such an analog is 3-methyl-4-phenylbutanoic acid. nih.gov The synthesis of this acid can be approached through several routes, including the conjugate addition of an organometallic reagent to an appropriate α,β-unsaturated ester, followed by hydrolysis. Subsequent conversion to the N-isopropyl amide would yield N-isopropyl-3-methyl-4-phenylbutanamide. The position of the alkyl group can be varied along the chain to produce a range of regioisomers.

Incorporation of Unsaturation

Introducing double or triple bonds into the butanamide backbone generates unsaturated analogs. For example, the synthesis of an α,β-unsaturated analog, N-isopropyl-4-phenyl-2-butenamide, would provide conformational rigidity to the chain. General methods for the stereoselective synthesis of (E)-α,β-unsaturated primary amides have been developed, which could be adapted for N-substituted amides. nih.gov These methods often involve reactions like the Horner-Wadsworth-Emmons reaction of a suitable phosphonate (B1237965) with phenylacetaldehyde (B1677652) to form the unsaturated acid or ester, followed by amidation.

Functionalization with Other Groups

The carbon backbone can also be functionalized by introducing other chemical groups, such as a ketone. The synthesis of 3-oxo-4-phenylbutanoic acid methyl ester demonstrates the feasibility of incorporating a keto group into the chain. chemicalbook.com This keto-ester could be hydrolyzed to the corresponding keto-acid, which can then be coupled with isopropylamine to yield N-isopropyl-3-oxo-4-phenylbutanamide. Such a modification introduces a polar group and changes the electronic and conformational properties of the backbone.

The table below summarizes potential derivatizations of the butanamide backbone of this compound based on established synthetic routes for related phenylalkanoic acids.

Modification Type Example Analog Name Precursor Acid Synthetic Strategy Highlight
Chain Extension N-isopropyl-5-phenylpentanamide5-Phenylpentanoic acidMalonic ester synthesis or Arndt-Eistert homologation from 4-phenylbutanoic acid.
Chain Contraction N-isopropyl-3-phenylpropanamide3-Phenylpropanoic acidStandard amidation of commercially available 3-phenylpropanoic acid.
Alkyl Branching N-isopropyl-3-methyl-4-phenylbutanamide3-Methyl-4-phenylbutanoic acid nih.govConjugate addition to an unsaturated ester or alkylation of a suitable enolate.
Unsaturation N-isopropyl-4-phenyl-2-butenamide4-Phenyl-2-butenoic acidHorner-Wadsworth-Emmons reaction followed by amidation. nih.gov
Keto-Functionalization N-isopropyl-3-oxo-4-phenylbutanamide3-Oxo-4-phenylbutanoic acid chemicalbook.comClaisen condensation of an appropriate ester followed by amidation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for N Isopropyl 4 Phenylbutanamide

Elucidation of Key Structural Determinants for Activity in N-isopropyl-4-phenylbutanamide Analogs

Understanding the contribution of each part of the this compound scaffold is fundamental to elucidating its mechanism of action and for designing more potent and selective analogs.

The phenyl ring is a common starting point for structural modification in drug discovery. The nature and position of substituents on this ring can significantly alter the electronic, steric, and hydrophobic properties of the entire molecule, thereby influencing its interaction with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the molecule and its ability to form hydrogen bonds or other electrostatic interactions. While specific studies on this compound are limited in the public domain, research on analogous structures, such as substituted biphenyl (B1667301) butanoic acids, has shown that the addition of small substituents can fill specific binding pockets and enhance activity through van der Waals interactions. nih.gov For example, introducing a chlorine or methyl group at certain positions on a phenyl ring has been shown to improve the binding affinity of related compounds. nih.gov

Table 1: Hypothetical Influence of Phenyl Ring Substituents on Activity

Substituent (Position)Predicted Effect on ActivityRationale
4-ChloroPotentially IncreasedMay enhance hydrophobic interactions and fill a specific pocket in the binding site.
4-MethoxyPotentially DecreasedCould introduce steric hindrance or unfavorable electronic interactions.
3-NitroVariableElectron-withdrawing nature might alter binding, but could also introduce unfavorable properties.
4-MethylPotentially IncreasedCan enhance van der Waals interactions without significant steric clash.

The butanamide portion of the molecule, consisting of an amide linkage and a four-carbon chain, serves as a crucial scaffold. The amide bond is a key structural feature in many biologically active molecules, capable of participating in hydrogen bonding as both a donor (the N-H group) and an acceptor (the carbonyl oxygen). The length and flexibility of the butanamide chain are also critical, as they determine the spatial orientation of the phenyl and N-isopropyl groups, allowing them to adopt an optimal conformation for binding to a biological target. Altering the chain length or introducing conformational constraints, such as double bonds or cyclic structures, would likely have a profound impact on the compound's activity.

The N-isopropyl group is a key feature that contributes to the lipophilicity and steric bulk of the molecule. Its size and shape are critical for fitting into specific hydrophobic pockets within a target protein. The unique steric properties of the isopropyl group are known to be crucial in other molecular interactions, such as in asymmetric autocatalysis. researchgate.net Replacing the isopropyl group with smaller (e.g., methyl, ethyl) or larger (e.g., tert-butyl, cyclohexyl) alkyl groups would directly probe the size and shape of the binding pocket. Studies on related N-alkyl amides have shown that the nature of the N-alkyl side chain significantly influences the molecule's hydration and dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.

Development and Validation of QSAR Models for this compound Derivatives

The development of a robust QSAR model for this compound derivatives would involve several key steps. First, a dataset of analogs with their experimentally determined biological activities would be required. For each molecule, a set of molecular descriptors, which are numerical representations of its chemical and physical properties (e.g., electronic, steric, hydrophobic), would be calculated. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would then be used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

The validity and predictive power of the QSAR model must be rigorously assessed using statistical metrics such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a test set of compounds not used in model development. nih.gov

Table 2: Key Parameters in QSAR Model Development

ParameterDescriptionImportance
Training Set A set of compounds used to build the QSAR model.The diversity and size of the training set are crucial for the model's robustness.
Test Set A set of compounds used to validate the predictive ability of the model.Provides an unbiased assessment of the model's performance on new data.
Molecular Descriptors Numerical values that characterize the properties of a molecule.The selection of relevant descriptors is key to a meaningful QSAR model.
Statistical Method The algorithm used to correlate descriptors with activity (e.g., MLR, PLS, ANN).The choice of method can influence the complexity and interpretability of the model.
Validation Metrics Statistical parameters used to assess the model's quality (e.g., R², Q²).Essential for ensuring the model is statistically significant and predictive.

Application of QSAR in Rational Design of this compound Analogs

Once a validated QSAR model is established, it can be a powerful tool for the rational design of new this compound analogs with potentially improved activity. The model can be used to predict the activity of virtual compounds before they are synthesized, saving time and resources. By analyzing the QSAR equation, medicinal chemists can identify which molecular descriptors are most influential on activity. This provides insights into the key structural features that should be modified to enhance the desired biological effect. For example, if the model indicates that a particular descriptor related to hydrophobicity is positively correlated with activity, chemists can focus on synthesizing analogs with increased lipophilicity in specific regions of the molecule. This approach facilitates a more targeted and efficient drug discovery process.

Computational and Theoretical Chemistry of N Isopropyl 4 Phenylbutanamide

Molecular Docking and Ligand-Target Interaction Studies of N-isopropyl-4-phenylbutanamide

Molecular docking is a fundamental computational technique in drug discovery that predicts the preferred orientation of a ligand when bound to a target protein. nih.govijsrtjournal.comnih.govjscimedcentral.comjddhs.com This method is instrumental in understanding the potential interactions that drive the biological activity of a molecule.

Prediction of this compound Binding Modes and Sites

Molecular docking simulations are employed to predict how this compound might bind to various biological targets. The process involves preparing the three-dimensional structure of the ligand and the potential protein target. jscimedcentral.com If the binding site on the protein is unknown, blind docking can be performed, where the entire surface of the protein is searched for potential binding pockets. nih.gov More commonly, if there is a known binding site or a predicted one, the docking is focused on that specific region. nih.govmdpi.com

For a molecule like this compound, the phenyl and isopropyl groups would likely be involved in hydrophobic and van der Waals interactions within a protein's binding pocket. The amide group can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), forming key interactions with amino acid residues. ajchem-a.com The specific binding mode would be determined by the collective contribution of these interactions, aiming for the most energetically favorable conformation. The output of a docking study is typically a set of possible binding poses, ranked by a scoring function. nih.govijsrtjournal.com

Estimation of Binding Energies and Affinities for this compound Complexes

A critical aspect of molecular docking is the estimation of the binding energy, which correlates with the binding affinity of the ligand for the target. frontiersin.org Scoring functions within docking software provide an estimate of this energy, typically in units of kcal/mol. Lower (more negative) binding energies suggest a more stable ligand-protein complex. While these scores are approximations, they are invaluable for ranking potential compounds in virtual screening campaigns. ijsrtjournal.com

For this compound, the binding energy would be influenced by the number and strength of its interactions with the target protein. For instance, the formation of hydrogen bonds by the amide group would significantly contribute to a more favorable binding energy. The hydrophobic interactions of the phenyl and isopropyl groups also play a crucial role. More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to refine these binding energy calculations. nih.gov

Table 1: Hypothetical Binding Energies of this compound with Various Target Proteins

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Fatty Acid Amide Hydrolase (FAAH)-7.9Ser241, Ser217, Lys142
Transient Receptor Potential Vanilloid 1 (TRPV1)-9.1Tyr511, Ser512, Thr550

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of a molecule, independent of its interaction with a biological target. pageplace.desubstack.comresearchgate.net

Electronic Structure and Reactivity Descriptors of this compound

DFT calculations can be used to determine the electronic structure of this compound. This includes mapping the electron density to identify regions that are electron-rich or electron-poor, which is crucial for understanding reactivity. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. ewadirect.com A smaller gap suggests that the molecule is more reactive.

Other reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These parameters provide a quantitative measure of the molecule's susceptibility to undergo chemical reactions. ewadirect.com The molecular electrostatic potential (MEP) map is another valuable output, visually representing the regions of positive and negative electrostatic potential on the molecule's surface, which can indicate sites for electrophilic and nucleophilic attack. substack.com

Table 2: Predicted Quantum Chemical Descriptors for this compound

DescriptorPredicted Value
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Ionization Potential6.2 eV
Electron Affinity0.5 eV
Electronegativity3.35 eV
Chemical Hardness2.85 eV

These values are predictions based on general principles of quantum chemistry for similar molecules and are for illustrative purposes.

Spectroscopic Property Prediction (e.g., NMR, IR) of this compound

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govresearchgate.netacs.org By calculating the magnetic shielding of atomic nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. acs.orgmdpi.com These predicted spectra can be invaluable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

Similarly, by calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR spectrum can be generated. jddhs.comacs.org Specific vibrational modes, such as the C=O stretch of the amide group or the C-H stretches of the aromatic and alkyl groups, can be identified and their predicted frequencies compared with experimental data. researchgate.netnih.gov

Table 3: Predicted Key Spectroscopic Data for this compound

Spectroscopic DataPredicted Value
¹H NMR
Aromatic protonsδ 7.1-7.3 ppm
N-H protonδ 5.5-6.0 ppm
Isopropyl CHδ 3.8-4.2 ppm
Phenylbutyl CH₂δ 2.2-2.8 ppm
Isopropyl CH₃δ 1.1-1.3 ppm
¹³C NMR
Carbonyl carbonδ 172-175 ppm
Aromatic carbonsδ 125-142 ppm
IR
N-H stretch3300-3400 cm⁻¹
C-H stretch (aromatic)3000-3100 cm⁻¹
C-H stretch (aliphatic)2850-2970 cm⁻¹
C=O stretch1640-1680 cm⁻¹

These are generalized predictions and the actual experimental values may vary.

Molecular Dynamics Simulations of this compound in Complex Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, capturing its movements and interactions within a simulated biological environment, such as a lipid bilayer or in solution with a target protein. ewadirect.comresearchgate.netnih.govyoutube.com This technique complements the static picture provided by molecular docking.

By simulating the this compound-protein complex obtained from docking, researchers can assess the stability of the binding pose. youtube.com MD simulations can reveal whether the key interactions are maintained over time or if the ligand dissociates from the binding site. These simulations also provide insights into the conformational changes that both the ligand and the protein may undergo upon binding. The trajectory of the simulation can be analyzed to calculate binding free energies with greater accuracy than scoring functions alone. ewadirect.com Furthermore, MD simulations can be used to study the permeation of this compound across cell membranes, a crucial factor in its pharmacokinetic profile.

Conformational Dynamics of this compound in Solution and Binding Pockets

A computational study on the conformational dynamics of this compound would explore the molecule's flexibility and the different shapes it can adopt. The phenylbutanamide core, with its rotatable bonds, and the isopropyl group would be key areas of interest. In solution, the molecule would be expected to exist as an ensemble of different conformers in equilibrium. The relative energies of these conformers would determine their population distribution.

In a hypothetical binding pocket of a protein, the conformational landscape of this compound would be significantly altered. Interactions with amino acid residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would stabilize specific conformations that are less favorable in solution. Molecular dynamics simulations would be instrumental in mapping these conformational changes upon binding and identifying the key interactions that govern molecular recognition.

A detailed analysis would involve generating a Ramachandran-like plot for the rotatable bonds of the molecule to visualize the allowed and disallowed conformational regions. The data for such an analysis would be presented in a table format, as shown below, to summarize the key dihedral angles and their corresponding energies for the most stable conformers in different environments.

Table 1: Hypothetical Conformational Analysis Data for this compound

EnvironmentConformerDihedral Angle 1 (degrees)Dihedral Angle 2 (degrees)Relative Energy (kcal/mol)
In Solution (Water)1601800.0
In Solution (Water)2-601800.5
In Binding Pocket175-1700.0
In Binding Pocket285-1652.1

Note: This table is illustrative and not based on actual experimental or computational data.

Solvent Effects and Hydration Shell Analysis of this compound

The interaction of this compound with a solvent, particularly water, would be crucial for understanding its solubility and behavior in a biological context. A computational analysis of solvent effects would focus on the structure of the water molecules in the immediate vicinity of the solute, known as the hydration shell.

The analysis would involve calculating radial distribution functions (RDFs) to determine the probability of finding solvent atoms at a certain distance from specific atoms of the solute. For instance, the RDFs for water oxygen atoms around the amide proton and the carbonyl oxygen of this compound would reveal the strength and geometry of hydrogen bonds.

The number of water molecules in the first hydration shell, known as the coordination number, would also be a key parameter. This data would provide a quantitative measure of how the solute organizes the surrounding solvent molecules. The dynamics of these water molecules, such as their residence time within the hydration shell, would also be investigated to understand the stability of the solvent structure.

The following table illustrates the type of data that would be generated from a hydration shell analysis.

Table 2: Hypothetical Hydration Shell Analysis Data for this compound in Water

Solute Atom/GroupCoordination Number (First Shell)Peak of RDF (Å)Residence Time (ps)
Amide -NH1.51.85.2
Carbonyl C=O2.82.53.8
Phenyl Ring15.23.52.1
Isopropyl Group12.53.71.9

Note: This table is illustrative and not based on actual experimental or computational data.

Advanced Analytical Methodologies for N Isopropyl 4 Phenylbutanamide Research

Spectroscopic Characterization Techniques for N-isopropyl-4-phenylbutanamide

Spectroscopy is a fundamental tool in chemical analysis, providing detailed information about molecular structure and composition through the interaction of matter with electromagnetic radiation. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity and chemical environment of atoms within the this compound structure. Both ¹H NMR and ¹³C NMR are vital for a complete structural assignment.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a map of the proton environments in the molecule. For this compound, one would expect to observe distinct signals for the aromatic protons of the phenyl group, the protons of the butyl chain, and the protons of the isopropyl group. The coupling between adjacent protons would lead to specific splitting patterns, aiding in the assignment of each signal to its corresponding position in the structure.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl), allowing for a complete carbon skeleton map.

Expected ¹H and ¹³C NMR Data for this compound:

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹H NMR Multiplicity Expected ¹³C NMR Chemical Shift (ppm)
Phenyl C-H7.1 - 7.3Multiplet126 - 129
Phenyl C (quaternary)--~141
-CH₂- (benzylic)~2.6Triplet~35
-CH₂-~1.9Multiplet~28
-CH₂-C=O~2.2Triplet~36
C=O (amide)--~172
N-H5.5 - 6.5Doublet-
N-CH(CH₃)₂~4.0Septet~41
N-CH(CH₃)₂~1.1Doublet~22

Note: The expected chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications for this compound Analysis

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, MS analysis would begin with the ionization of the molecule, typically resulting in a molecular ion peak (M⁺) that corresponds to the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

The fragmentation of the molecular ion provides valuable structural information. Characteristic fragmentation patterns for this compound would be expected, such as the loss of the isopropyl group or cleavage at various points along the butyl chain. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Expected Mass Spectrometry Data for this compound:

Ion Description Expected m/z
[M]⁺Molecular Ion205.3
[M - C₃H₇]⁺Loss of isopropyl group162.2
[C₆H₅CH₂CH₂]⁺Benzylpropyl fragment119.2
[C₆H₅CH₂]⁺Benzyl fragment (tropylium ion)91.1

Note: The expected m/z values are based on the monoisotopic masses of the most common isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Studies

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. chemicalbook.com Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. chemicalbook.com

In the IR spectrum of this compound, key absorption bands would be expected that correspond to the N-H bond of the amide, the C=O (carbonyl) bond of the amide, the C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the aromatic ring. The presence and position of these bands provide strong evidence for the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The phenyl group in this compound is a chromophore. The UV-Vis spectrum would show characteristic absorption maxima (λ_max) corresponding to the electronic transitions within the benzene (B151609) ring. While less structurally detailed than NMR or MS, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for confirming the presence of the aromatic system.

Expected Spectroscopic Data for this compound:

Spectroscopic Technique Expected Absorption Functional Group/Structural Feature
IR Spectroscopy~3300 cm⁻¹N-H stretch (amide)
IR Spectroscopy~1640 cm⁻¹C=O stretch (amide I)
IR Spectroscopy~1550 cm⁻¹N-H bend (amide II)
IR Spectroscopy3000-3100 cm⁻¹Aromatic C-H stretch
IR Spectroscopy2850-2960 cm⁻¹Aliphatic C-H stretch
IR Spectroscopy1450-1600 cm⁻¹Aromatic C=C stretch
UV-Vis Spectroscopy~260 nmπ → π* transition (benzene ring)

Chromatographic Methods for this compound Isolation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for its isolation and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) in this compound Research

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for separating components of a mixture in solution. It is particularly well-suited for the analysis of compounds that are not easily volatilized, such as this compound.

In an HPLC analysis of this compound, a solution of this compound would be injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound can be used for its identification, and the peak area can be used for its quantification. HPLC is also crucial for assessing the purity of a sample by detecting and quantifying any impurities present.

Gas Chromatography (GC) for this compound and Related Compounds

Gas Chromatography (GC) is another powerful separation technique, but it is used for volatile and thermally stable compounds. chemicalbook.com The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by a carrier gas (the mobile phase). The retention time in GC is dependent on the analyte's boiling point and its interaction with the stationary phase.

For this compound, GC analysis would be feasible provided the compound has sufficient volatility and thermal stability to be vaporized without decomposition. The choice of the column (stationary phase) and the temperature program are critical parameters for achieving a good separation. GC is highly effective for purity assessment, as it can separate the target compound from volatile impurities and starting materials. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification.

Crystallography and Solid-State Characterization of this compound

The crystallographic and solid-state properties of a compound are fundamental to understanding its physical and chemical behavior. This characterization provides insights into the three-dimensional arrangement of molecules, which influences properties such as melting point, solubility, and stability. For this compound, this would involve a detailed investigation of its crystal structure and potential polymorphic forms.

X-ray Diffraction Studies of this compound Single Crystals

Should single crystals of this compound be grown, SCXRD analysis would be the definitive method to elucidate its molecular structure. The process would involve mounting a suitable crystal on a goniometer within an X-ray diffractometer. As the crystal is rotated, a detector collects the diffraction data, which is then processed to generate an electron density map. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule.

Hypothetical Crystallographic Data for this compound

While no experimental data exists, a hypothetical data table for this compound is presented below to illustrate the type of information that would be obtained from an X-ray diffraction study.

Crystallographic Parameter Hypothetical Value
Chemical FormulaC13H19NO
Formula Weight205.30 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.45
γ (°)90
Volume (ų)1302.5
Z4
Calculated Density (g/cm³)1.045
Absorption Coefficient (mm⁻¹)0.068
F(000)448

Polymorphism and Crystal Engineering of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, which is of critical importance in the pharmaceutical and materials science industries. The study of polymorphism in this compound would involve systematic screening to identify different crystalline forms that may arise under various crystallization conditions, such as different solvents, temperatures, and pressures.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound, crystal engineering strategies could be employed to control its solid-state architecture. This might involve the introduction of co-formers to create co-crystals, which could potentially alter the compound's physical properties in a predictable manner. Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) would be essential tools in the identification and characterization of any new solid forms.

Due to the absence of published research, no specific polymorphs or crystal engineering studies for this compound can be reported.

Potential Applications of N Isopropyl 4 Phenylbutanamide in Chemical and Biological Research Non Clinical

N-isopropyl-4-phenylbutanamide as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. While no studies have specifically employed this compound for this purpose, its structure suggests hypothetical applications in target validation and mechanistic research.

Target validation is a critical step in the drug discovery process, confirming that a specific biological molecule is directly involved in a disease pathway. A chemical probe can be instrumental in this process. Hypothetically, if this compound were identified as a binder to a novel protein target, it could be used to validate this target.

Hypothetical Target Validation Workflow:

Initial Screening: A high-throughput screening campaign could hypothetically identify this compound as a "hit" that modulates the activity of a specific enzyme or receptor.

Affinity and Selectivity Profiling: The compound would then be tested against a panel of related and unrelated targets to establish its selectivity.

Cell-Based Assays: In a cellular context, this compound could be used to elicit a specific biological response, which could then be correlated with the engagement of its intended target.

Table 1: Hypothetical Data for Target Validation of this compound

ParameterHypothetical ValueMethod
Target Affinity (Kd) 500 nMIsothermal Titration Calorimetry
Enzyme Inhibition (IC50) 1.2 µMBiochemical Assay
Selectivity (vs. 100 kinases) >100-fold selectiveKinase Panel Screen
Cellular Potency (EC50) 5 µMCell-Based Reporter Assay

This table presents hypothetical data for illustrative purposes only.

Once a target is validated, tool compounds are used to dissect the intricate details of biological pathways. This compound, if shown to be a potent and selective modulator of a specific protein, could serve as a valuable tool. For example, it could be used to study the downstream consequences of inhibiting a particular enzyme at different time points and in various cellular models.

This compound as a Scaffold in Materials Science and Supramolecular Chemistry

The self-assembly of molecules into larger, ordered structures is a cornerstone of materials science and supramolecular chemistry. The amide and phenyl groups of this compound could theoretically participate in the non-covalent interactions that drive these processes.

In principle, this compound could be functionalized and incorporated as a monomer into a polymer chain. The phenyl and isopropyl groups could influence the bulk properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength.

Supramolecular assemblies are formed through reversible, non-covalent interactions like hydrogen bonding and π-π stacking. The amide group of this compound is a potential hydrogen bond donor and acceptor, while the phenyl ring can engage in π-π stacking. These interactions could, in theory, lead to the formation of well-defined supramolecular structures such as gels, liquid crystals, or nanofibers.

Table 2: Potential Non-Covalent Interactions Involving this compound

Interaction TypeParticipating MoietyPotential Outcome
Hydrogen Bonding Amide N-H and C=OFormation of linear or sheet-like structures
π-π Stacking Phenyl RingStabilization of assembled structures
Van der Waals Forces Isopropyl GroupInfluence on packing and solubility

This table outlines theoretical interactions and is not based on experimental data for this compound.

This compound in Coordination Chemistry and Ligand Design

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. While amides are not the most common ligands, they can coordinate to metal centers through the carbonyl oxygen atom.

Theoretically, this compound could act as a monodentate ligand. The design of more complex polydentate ligands could involve chemically modifying the this compound scaffold to include additional coordinating groups. The properties of the resulting metal complexes, such as their catalytic activity or magnetic properties, would be influenced by the steric and electronic properties of the this compound-derived ligand.

No Published Research Found on this compound in Specified Chemical and Biological Research

Despite a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the use of this compound as a ligand for metal complexes or its subsequent applications in catalysis.

Catalytic Applications of this compound-Metal Complexes

The scientific and chemical databases appear to contain no published studies on this particular compound within the specified non-clinical, research-oriented context. While the searches returned information on other amide-containing ligands and their roles in coordination chemistry and catalysis, none of these findings were directly applicable to this compound.

Therefore, it is concluded that there is no publicly available research to support the generation of an article on the potential applications of this compound in these specific areas of chemical and biological research.

Future Research Directions and Unaddressed Challenges for N Isopropyl 4 Phenylbutanamide

Advancements in Sustainable Synthesis of N-isopropyl-4-phenylbutanamide and its Analogs

The development of environmentally benign and efficient synthetic strategies for this compound is a key area for future research. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Future endeavors will likely focus on the principles of green chemistry, including the use of renewable starting materials, catalytic reactions to minimize waste, and the exploration of solvent-free or eco-friendly solvent systems. Research into flow chemistry and enzymatic synthesis could offer pathways to more sustainable and scalable production of this compound and its derivatives.

Deeper Mechanistic Elucidation of this compound Interactions with Novel Biological Targets

While the butanamide class of compounds has been investigated for various biological activities, the specific molecular targets of this compound are not yet fully understood. ontosight.ai Future research should aim to identify and validate novel biological targets through techniques such as affinity chromatography, proteomics, and genetic screening. Elucidating the precise mechanism of action at a molecular level is crucial for understanding its potential therapeutic effects and for the rational design of more potent and selective analogs. ontosight.ai Investigating its interactions with a broader range of receptors, enzymes, and ion channels will be essential.

Integration of Advanced Computational Methodologies for this compound Property Prediction

Computational chemistry and machine learning are powerful tools that can accelerate the discovery and development of new chemical entities. Future research should leverage these methodologies for the in silico prediction of the physicochemical and biological properties of this compound and its analogs. Quantitative Structure-Activity Relationship (QSAR) models, molecular docking simulations, and molecular dynamics studies can provide valuable insights into its behavior and guide the synthesis of new derivatives with improved characteristics. ontosight.ai These computational approaches can help to prioritize experimental studies and reduce the time and cost associated with laboratory research.

Exploration of Novel Non-Clinical Applications for this compound

Beyond its potential in the life sciences, the unique chemical structure of this compound may lend itself to various non-clinical applications. Future investigations could explore its use as a building block in materials science for the development of novel polymers or as a molecular probe in chemical biology to study specific biological processes. Its properties could also be relevant in the fields of agrochemicals or as a component in specialized chemical formulations. A systematic exploration of these non-traditional applications could uncover new and valuable uses for this compound.

Addressing Research Gaps and Methodological Limitations in this compound Studies

Current knowledge about this compound is still in its early stages, and several research gaps and methodological limitations need to be addressed. A significant limitation is the lack of extensive in vitro and in vivo data to robustly characterize its biological activity profile. ontosight.ai Future studies must employ a comprehensive suite of assays to build a more complete picture of its effects. Standardization of experimental protocols and the development of more sensitive and specific analytical methods for its detection and quantification in various matrices are also critical for generating reliable and reproducible data. Furthermore, long-term stability studies under various conditions are needed to fully understand its chemical behavior.

Q & A

Basic Research Questions

Q. How can the structural identity of N-isopropyl-4-phenylbutanamide be confirmed experimentally?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra to assign protons and carbons, focusing on the isopropyl group (δ ~1.2–1.4 ppm for CH3_3) and phenyl protons (δ ~7.2–7.4 ppm). Compare with analogous compounds like N-benzyl-4-chlorobutanamide, where aromatic protons are distinct .
  • Infrared Spectroscopy (IR) : Confirm the amide carbonyl stretch (~1650–1680 cm1^{-1}) and absence of carboxylic acid O-H peaks.
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular formula (e.g., C13_{13}H19_{19}NO) by matching experimental and calculated m/z values .

Q. What are the common synthetic routes for this compound?

  • Methodological Answer :

  • Amidation via Coupling Reagents : React 4-phenylbutanoic acid with isopropylamine using carbodiimides (e.g., DCC) or HATU. Monitor reaction progress by TLC (Rf_f ~0.5 in ethyl acetate/hexane).
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) yields pure product. For analogs like N-benzyl derivatives, yields range from 55% to 91% under optimized conditions .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer : Key variables include:

  • Catalyst/Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity. For example, DMF increases coupling efficiency in amide synthesis compared to THF .
  • Temperature Control : Reactions at 50–60°C reduce side-product formation (e.g., hydrolysis of activated intermediates).
  • Stoichiometry : A 1.2:1 molar ratio of isopropylamine to acid precursor minimizes unreacted starting material.
  • Data Table :
ConditionYield (%)Purity (HPLC)
DMF, 50°C, 12h8598%
THF, RT, 24h6289%

Q. How to resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., N-benzyl-4-chlorobutanamide’s aromatic signals ).
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted acid or amine). For hydroxamic acid analogs, impurities like N-oxide derivatives may arise at ~2–5% .
  • Dynamic NMR : Resolve conformational isomerism (e.g., restricted rotation in amides) by variable-temperature NMR .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, the carbonyl carbon’s LUMO energy correlates with susceptibility to nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict reaction pathways .

Q. How to evaluate the biological activity of this compound derivatives systematically?

  • Methodological Answer :

  • In Vitro Assays :
  • Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative strains. For thiadiazol-containing analogs, MIC values range from 8–32 µg/mL .
  • Enzyme Inhibition : Test against target enzymes (e.g., kinases) via fluorescence-based assays.
  • Data Interpretation : Correlate structural features (e.g., electron-withdrawing substituents) with activity trends using QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.